3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The 3,5-dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Amide Formation: The final step involves the reaction of the triazole derivative with 4-ethoxyphenylpropanoic acid or its derivatives to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the amide group, resulting in various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the ethoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Reduced triazole or amide derivatives.
Substitution Products: Various substituted triazole and phenyl derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.
Comparison with Similar Compounds
- 3-(1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide
- 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide
- 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)butanamide
Uniqueness:
- Structural Differences: The presence of the 3,5-dimethyl groups and the ethoxyphenyl group distinguishes it from other triazole derivatives.
- Biological Activity: The specific substitutions on the triazole ring and the phenyl group can significantly influence its biological activity and potential applications.
This detailed article provides a comprehensive overview of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-21-14-7-5-13(6-8-14)17-15(20)9-10-19-12(3)16-11(2)18-19/h5-8H,4,9-10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBBLHDHQNXPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.